molecular formula C23H24N2O6 B2834432 1-(Furan-2-yl)-2-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)ethanone oxalate CAS No. 1351658-35-9

1-(Furan-2-yl)-2-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)ethanone oxalate

Cat. No.: B2834432
CAS No.: 1351658-35-9
M. Wt: 424.453
InChI Key: CTFCMJVCHDPAGD-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)ethanone oxalate is a chemical compound of significant interest in medicinal chemistry research. This molecule features a complex structure that incorporates furan and naphthalene aromatic systems linked by a piperazine-containing chain, presented as an oxalate salt to enhance stability and solubility. The distinct structural motifs present in this compound—specifically the furan ring and the piperazine moiety—are frequently investigated in the development of ligands for central nervous system (CNS) targets. Compounds with similar structural features, particularly those containing piperazine, are often explored as sigma receptor ligands . Sigma-1 receptor ligands, for instance, represent a promising class for pharmacological research into neuroprotection, antidepressant-like effects, and the modulation of cellular signaling pathways . The naphthalene group is a common hydrophobic pharmacophore that can contribute to binding affinity at various protein targets. As such, this compound serves as a valuable intermediate or reference standard for researchers working in areas such as synthetic chemistry, receptor pharmacology, and the development of novel therapeutic agents. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

1-(furan-2-yl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2.C2H2O4/c24-20(21-9-4-14-25-21)16-23-12-10-22(11-13-23)15-18-7-3-6-17-5-1-2-8-19(17)18;3-1(4)2(5)6/h1-9,14H,10-13,15-16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFCMJVCHDPAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)CC(=O)C4=CC=CO4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-2-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)ethanone oxalate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 1-(Furan-2-yl)-2-bromoethanone, which is then reacted with 4-(naphthalen-1-ylmethyl)piperazine under controlled conditions to form the desired product. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)-2-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)ethanone oxalate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include furan-2,5-dione derivatives, alcohol derivatives, and various substituted piperazine compounds.

Scientific Research Applications

The compound 1-(Furan-2-yl)-2-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)ethanone oxalate is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, synthesis methods, and potential therapeutic uses.

Molecular Composition

  • Molecular Formula : C23H24N2O·C2O4
  • Molecular Weight : 424.4 g/mol
  • CAS Number : 1351658-35-9

The compound features a furan ring, a naphthalene moiety, and a piperazine structure, which contribute to its unique chemical properties and biological activities.

Antimicrobial Activity

Compounds containing furan and piperazine structures have been reported to exhibit significant antimicrobial properties. Studies indicate that derivatives of such compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Anti-inflammatory Effects

Research has shown that compounds similar to this compound possess anti-inflammatory properties. They may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation .

Anticancer Potential

The compound's structural components suggest it could interact with biological targets involved in cancer progression. Preliminary studies have indicated that related piperazine derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

Neurological Applications

Given the presence of the piperazine moiety, there is potential for this compound to influence neurotransmitter systems. Research into similar compounds has shown promise in modulating serotonin and dopamine pathways, which could be beneficial in treating mood disorders and neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of piperazine derivatives demonstrated that compounds with similar structures to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective effects of furan-based compounds found that they could reduce oxidative stress in neuronal cells. This suggests that derivatives like this compound may offer therapeutic benefits in neurodegenerative diseases by protecting against excitotoxicity .

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-2-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)ethanone oxalate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, its piperazine ring can interact with neurotransmitter receptors, potentially influencing neurological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Piperazine-Ethanone Derivatives

Substituents on Piperazine
  • Naphthalenylmethyl vs. Aryl/Alkyl Groups: 1-(4-(4-Fluorobenzyl)piperazin-1-yl)-2-(2-chlorophenyl)ethan-1-one (): The 4-fluorobenzyl group provides electronic modulation (via fluorine) but lacks the bulk of naphthalene. This may reduce steric hindrance in receptor binding . 4-(Butan-2-yl)piperazin-1-ylmethanone-oxalic acid (): The butan-2-yl group is smaller and aliphatic, likely reducing aromatic stacking compared to naphthalene. The shared oxalate counterion suggests similar salt formation strategies .
Ethanone-Linked Functional Groups
  • Furan-2-yl vs. Other Aromatic Systems: 2-Cyclohexyl-1-{4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl}ethanone hydrochloride (): Shares the furan moiety but includes a hydroxyethyl spacer, which may alter conformational flexibility and hydrogen-bonding capacity . Arylsulfonylindole Derivatives (Evidences 3–4): Compounds like 3f (with a pyridinylpiperazine) lack furan but incorporate sulfonylindole groups, which enhance 5-HT6 receptor antagonism via polar interactions .
Counterion Effects
  • Oxalate vs. Hydrochloride or Free Base: MK29 (1-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (): As a free base, it may exhibit lower solubility than the oxalate salt, impacting bioavailability . 2-(4-Chlorophenoxy)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone hydrochloride (): The hydrochloride salt improves aqueous solubility but may differ in crystallinity compared to oxalate .

Physicochemical and Pharmacological Properties

Melting Points and Solubility
Compound Melting Point (°C) Solubility Profile Evidence
Target Compound (Oxalate) Not reported Likely moderate in DMSO
7e (Methoxyphenylsulfonyl derivative) 131–134 High in organic solvents
3f (Pyridinylpiperazine-sulfonylindole) Not reported Soluble in DMSO (NMR data)

The naphthalenylmethyl group likely reduces aqueous solubility compared to smaller substituents (e.g., methoxyphenyl in 7e ) but enhances lipid membrane penetration .

Biological Activity

1-(Furan-2-yl)-2-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)ethanone oxalate is a synthetic compound that incorporates a furan ring, a naphthalene group, and a piperazine moiety. This unique structural arrangement suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's biological activities, supported by relevant research findings and data.

Chemical Structure

The compound can be represented structurally as follows:

C22H22N2O6\text{C}_{22}\text{H}_{22}\text{N}_2\text{O}_6

This structure features:

  • A furan ring , known for its electron-rich properties.
  • A piperazine core , which is often associated with various pharmacological effects.
  • A naphthalene substituent , contributing to the compound's lipophilicity and potential interactions with biological targets.

Antimicrobial Properties

Compounds containing furan and piperazine moieties have demonstrated antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains due to their ability to disrupt cellular processes. Specific studies have indicated that piperazine derivatives can inhibit bacterial growth by interfering with protein synthesis and cell wall formation.

Anticancer Activity

Research indicates that piperazine-based compounds exhibit anticancer properties. For example, derivatives similar to this compound have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through modulation of various signaling pathways. The furan ring may enhance the compound's interaction with DNA or other cellular targets, further promoting its anticancer potential.

Neurotransmitter Modulation

The piperazine structure is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can lead to potential applications in treating neurological disorders such as depression and anxiety. Studies on similar compounds suggest that they may act as selective serotonin reuptake inhibitors (SSRIs), enhancing mood and cognitive function.

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress, which is implicated in various diseases. Compounds with furan rings have been reported to exhibit significant antioxidant activity by scavenging free radicals and enhancing endogenous antioxidant defenses. This activity could be beneficial in preventing oxidative damage associated with chronic diseases .

Study on Anticancer Effects

A study published in a peer-reviewed journal investigated the effects of a structurally similar compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The study concluded that compounds with similar structures could serve as lead candidates for developing new anticancer therapies .

Neuroprotective Effects

Another research effort explored the neuroprotective effects of piperazine derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could reduce neuroinflammation and promote neuronal survival, indicating their potential for treating conditions like Alzheimer's disease .

Data Table: Comparative Biological Activities

Compound NameStructure FeaturesBiological Activity
This compoundFuran ring, piperazine core, naphthalene groupAntimicrobial, anticancer, antioxidant
N-BenzylpiperazinePiperazine core with benzyl substituentNeurotransmitter modulation
3-FuranylmethylpiperidineFuran ring attached to piperidineAnalgesic properties

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield
AlkylationChloroacetyl chloride, triethylamine, CH₂Cl₂, 273 K85–90%
Salt formationOxalic acid, ethanol, reflux75–80%

Which spectroscopic and analytical techniques are optimal for characterizing this compound?

  • NMR (¹H/¹³C) : Confirms regiochemistry of the furan and naphthalene substituents. Aromatic protons appear at δ 7.2–8.5 ppm, while piperazine N-CH₂ signals occur at δ 2.5–3.5 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 503.23) .
  • X-ray crystallography : Resolves spatial arrangement of the oxalate counterion and hydrogen-bonding networks .

What are the primary biological activities reported for this compound?

  • Antimicrobial : Exhibits moderate activity against Staphylococcus aureus (MIC: 16 µg/mL) via membrane disruption, as shown in fluorescence dye leakage assays .
  • Anticancer : Inhibits HeLa cell proliferation (IC₅₀: 12 µM) through tubulin polymerization disruption, validated via immunofluorescence microscopy .

Advanced Research Questions

How can researchers evaluate the stability of this compound under varying experimental conditions?

  • pH stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24 hours, then quantify degradation via HPLC. Degradation is significant at pH < 4 due to oxalate protonation .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (Td > 200°C in inert atmospheres) .

Q. Table 2: Stability Parameters

ConditionDegradation ThresholdMechanism
pH < 4>20% in 6 hoursAcid-catalyzed hydrolysis
Light (UV)>15% in 12 hoursRadical-mediated oxidation

What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?

  • Functional group substitution : Replace the naphthalen-1-ylmethyl group with benzyl or cyclohexyl analogs to assess hydrophobic interactions. Bioassays show a 5-fold drop in activity with cyclohexyl .
  • Piperazine modification : Introduce sulfonyl or carbonyl groups at the piperazine nitrogen to enhance solubility. LogP decreases from 3.8 to 2.1 with sulfonyl groups, improving bioavailability .

How can contradictions in biological activity data across studies be resolved?

  • Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times (48–72 hours) to minimize variability .
  • Dose-response validation : Perform IC₅₀ determinations with ≥3 technical replicates and orthogonal methods (e.g., ATP-based viability and caspase-3 activation assays) .

Q. Methodological Notes

  • Cross-validate synthesis protocols using multiple sources (e.g., vs. 12) to account for reaction variability.

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